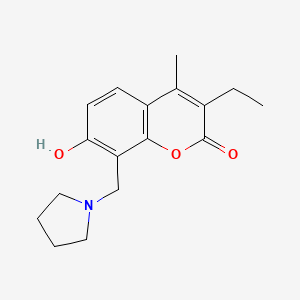

3-ethyl-7-hydroxy-4-methyl-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one

Beschreibung

3-ethyl-7-hydroxy-4-methyl-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one is a synthetic coumarin derivative characterized by a chromen-2-one core substituted with ethyl (R3), hydroxy (R7), methyl (R4), and pyrrolidin-1-ylmethyl (R8) groups. Coumarins are widely studied for their diverse biological activities, including anticoagulant, antioxidant, and anticancer properties . The hydroxy group at position 7 (R7) is a common pharmacophore in bioactive coumarins, often associated with antioxidant effects . The pyrrolidin-1-ylmethyl group at R8 introduces a nitrogen-containing heterocycle, which may enhance solubility in polar solvents or influence receptor binding compared to simpler alkyl or aryl substituents.

Eigenschaften

IUPAC Name |

3-ethyl-7-hydroxy-4-methyl-8-(pyrrolidin-1-ylmethyl)chromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO3/c1-3-12-11(2)13-6-7-15(19)14(16(13)21-17(12)20)10-18-8-4-5-9-18/h6-7,19H,3-5,8-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJIHRZWWCIAYNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C2=C(C(=C(C=C2)O)CN3CCCC3)OC1=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

41.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49648098 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-7-hydroxy-4-methyl-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one typically involves multi-step organic reactions

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and advanced purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

3-ethyl-7-hydroxy-4-methyl-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The pyrrolidin-1-ylmethyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

Oxidation: Formation of 3-ethyl-7-oxo-4-methyl-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one.

Reduction: Formation of 3-ethyl-7-hydroxy-4-methyl-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-ol.

Substitution: Formation of various substituted chromenones depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemical Structure and Synthesis

The compound features a complex chromenone backbone with hydroxyl groups at positions 4 and 7, as well as a pyrrolidinylmethyl group at position 8. The synthesis of this compound typically involves multi-step reactions, including the Pechmann condensation and Mannich reaction, which allow for the introduction of various functional groups that enhance its bioactivity .

Biological Activities

Research indicates that derivatives of this compound exhibit a range of biological activities:

- Anticancer Activity : Studies have shown that coumarin derivatives can inhibit the Mcl-1 protein, which is implicated in cancer cell survival. For instance, modifications at specific positions can significantly enhance their inhibitory potency against Mcl-1, making them potential candidates for cancer therapy .

- Antioxidant Properties : The presence of hydroxyl groups contributes to the antioxidant activity of this compound, which can scavenge free radicals and reduce oxidative stress. This property is crucial in preventing cellular damage associated with various diseases.

- Antimicrobial Effects : Some studies suggest that coumarin derivatives may possess antimicrobial properties, potentially useful in treating infections caused by resistant strains of bacteria.

Structure-Activity Relationship (SAR)

The structure-activity relationship of 3-ethyl-7-hydroxy-4-methyl-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one has been explored extensively. Modifications to the hydroxyl groups and the introduction of nitrogen-containing substituents have been shown to affect its biological activity significantly. For example, the presence of electron-withdrawing groups at specific positions enhances Mcl-1 inhibitory activity compared to electron-donating groups .

| Compound | Structural Features | Biological Activity |

|---|---|---|

| 3-Ethyl-7-hydroxy-4-methyl-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one | Hydroxyl groups at positions 4 and 7; pyrrolidinylmethyl group | Anticancer, antioxidant |

| 6-Hydroxycoumarin | Hydroxyl group at position 6 | Antioxidant |

| 7-Hydroxycoumarin | Hydroxyl group at position 7 | Anticancer |

| 4-Methylcoumarin | Methyl group at position 4 | Antimicrobial |

Case Studies

Several case studies have highlighted the potential applications of this compound:

- Cancer Research : A study demonstrated that derivatives with specific substitutions exhibited significant Mcl-1 inhibition with IC50 values in the low micromolar range. This suggests that further development could lead to novel anticancer agents targeting Mcl-1 .

- Antioxidant Studies : Research evaluating the antioxidant capacity of various coumarin derivatives indicated that those with multiple hydroxyl groups showed enhanced activity, making them suitable for formulations aimed at reducing oxidative stress-related damage.

- Antimicrobial Testing : Preliminary tests on selected derivatives revealed promising antimicrobial activity against Gram-positive and Gram-negative bacteria, indicating potential for therapeutic use in infectious diseases.

Wirkmechanismus

The mechanism of action of 3-ethyl-7-hydroxy-4-methyl-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Coumarin Derivatives

The structural and functional differences between 3-ethyl-7-hydroxy-4-methyl-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one and analogous compounds are summarized below:

Table 1: Structural and Functional Comparison

Key Findings from Comparative Analysis

Substituent Effects on Solubility and Bioavailability :

- The pyrrolidin-1-ylmethyl group in the target compound introduces a five-membered nitrogen ring, which may improve aqueous solubility compared to bulkier substituents like thiazolo-isoxazole or trifluoromethyl . However, piperidine-containing analogs (e.g., ) exhibit similar solubility but differ in conformational flexibility due to their six-membered ring.

In contrast, the target compound’s ethyl and methyl groups contribute to electron-donating effects, stabilizing the chromen-2-one core .

Biological Activity Correlations: The hydroxy group at R7 is critical for antioxidant activity, as seen in both the target compound and 7-hydroxy-4-methyl-8-(2-methyl-piperidin-1-ylmethyl)-chromen-2-one . Pyrrolidine and piperidine substituents at R8 are associated with CNS permeability due to their ability to cross the blood-brain barrier .

Synthetic Accessibility :

- The target compound’s synthesis likely follows a Pechmann condensation route (as in ), modified to incorporate the pyrrolidin-1-ylmethyl group via Mannich or alkylation reactions. Comparatively, trifluoromethyl-containing coumarins require specialized fluorination steps, increasing synthetic complexity.

Biologische Aktivität

3-Ethyl-7-hydroxy-4-methyl-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one is a novel compound belonging to the coumarin family, characterized by a chromenone backbone. Its unique structural features, including the ethyl, hydroxyl, and pyrrolidinylmethyl substituents, suggest significant potential for various biological activities. This article explores the biological activity of this compound, synthesizing findings from diverse research studies.

Structural Characteristics

The compound features:

- Chromenone Backbone : A fused benzene and α-pyrone structure.

- Substituents :

- Ethyl group at position 3

- Hydroxyl groups at positions 4 and 7

- Pyrrolidinylmethyl group at position 8

These structural elements contribute to its reactivity and potential interactions with biological targets.

Biological Activities

Research indicates that derivatives of this compound exhibit various biological activities, including:

- Antioxidant Activity : The presence of hydroxyl groups enhances the compound's ability to scavenge free radicals.

- Antimicrobial Effects : Similar coumarin derivatives have shown efficacy against various bacterial strains.

- Neuroprotective Properties : Compounds with similar structures have been investigated for their neuroprotective effects, particularly in models of neurodegenerative diseases.

Study on Antioxidant Properties

A study evaluating the antioxidant activity of coumarin derivatives found that compounds with hydroxyl substitutions demonstrated enhanced radical scavenging capabilities. The IC50 values indicated that the presence of multiple hydroxyl groups significantly increases antioxidant efficacy .

Neuroprotective Effects

In a study focusing on neuroprotection, compounds similar to 3-ethyl-7-hydroxy-4-methyl-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one were tested for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). The results showed promising inhibitory activity, suggesting potential applications in treating Alzheimer's disease .

Interaction Studies

Interaction studies conducted on related compounds suggest that this compound may interact with various biological targets, including:

- Cholinergic Receptors : Inhibition of AChE suggests potential in enhancing cholinergic signaling.

- Calcium Channels : Some derivatives have shown calcium channel blockade activity, indicating cardiovascular implications .

Comparative Analysis with Other Coumarins

The following table summarizes the structural features and biological activities of several related coumarin compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 6-Hydroxycoumarin | Hydroxyl group at position 6 | Antioxidant |

| 7-Hydroxycoumarin | Hydroxyl group at position 7 | Antimicrobial |

| 4-Methylcoumarin | Methyl group at position 4 | Anticancer |

| 6-Chloro-3-methylcoumarin | Chlorine substituent at position 6 | Neuroprotective |

The unique combination of substituents in 3-ethyl-7-hydroxy-4-methyl-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one distinguishes it from other coumarins, potentially leading to unique pharmacological profiles not observed in simpler derivatives .

Q & A

Q. Table 1. Key Optimization Parameters for Mannich Reaction

Q. Table 2. Comparative Bioactivity of Coumarin Derivatives

| Position 7 | Position 8 | Activity (vs. Control) |

|---|---|---|

| OH | -CHCHN (pyrrolidine) | MAO-B IC = 0.8 μM |

| OCH | -SOCHCH | Antimicrobial (MIC = 8 μg/mL) |

| OH | -CHCHN (piperidine) | Reduced solubility (logP = 3.2) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.